Cas no 1220030-83-0 (4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride)

4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-{2-[2-(TERT-BUTYL)-4-CHLOROPHENOXY]-ETHYL}PIPERIDINE HYDROCHLORIDE
- 4-(2-(2-(tert-Butyl)-4-chlorophenoxy)ethyl)piperidine hydrochloride
- 4-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine hydrochloride
- 4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride
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- Inchi: 1S/C17H26ClNO.ClH/c1-17(2,3)15-12-14(18)4-5-16(15)20-11-8-13-6-9-19-10-7-13;/h4-5,12-13,19H,6-11H2,1-3H3;1H
- InChI Key: RSFHQGNHMRMKFN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(C)(C)C)OCCC1CCNCC1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 283
- Topological Polar Surface Area: 21.3
4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM310792-5g |
4-(2-(2-(tert-Butyl)-4-chlorophenoxy)ethyl)piperidine hydrochloride |
1220030-83-0 | 95% | 5g |
$559 | 2022-09-03 | |
TRC | T035155-125mg |
4-{2-[2-(tert-Butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride |
1220030-83-0 | 125mg |
$ 230.00 | 2022-06-03 | ||
TRC | T035155-250mg |
4-{2-[2-(tert-Butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride |
1220030-83-0 | 250mg |
$ 375.00 | 2022-06-03 | ||
Chemenu | CM310792-1g |
4-(2-(2-(tert-Butyl)-4-chlorophenoxy)ethyl)piperidine hydrochloride |
1220030-83-0 | 95% | 1g |
$186 | 2022-09-03 |
4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride Related Literature
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on 4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride
Comprehensive Overview of 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride (CAS No. 1220030-83-0)
In the realm of fine chemicals and pharmaceutical intermediates, 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride (CAS No. 1220030-83-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to the class of piperidine derivatives, which are widely explored in drug discovery and material science. Its molecular structure features a tert-butyl group, a chlorophenoxy moiety, and a piperidine ring, making it a versatile building block for synthetic chemists.
The CAS No. 1220030-83-0 is a critical identifier for researchers seeking precise information about this compound. In recent years, the demand for high-purity intermediates like this has surged, driven by advancements in targeted drug delivery and small-molecule therapeutics. Users frequently search for terms such as "piperidine derivatives in drug design", "chlorophenoxy compounds applications", and "tert-butyl group effects on bioavailability", reflecting the compound's relevance in cutting-edge research.
One of the most intriguing aspects of 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride is its potential role in modulating biological pathways. The piperidine scaffold is a common motif in CNS-active compounds, and the addition of a chlorophenoxy group may influence lipophilicity and receptor binding. Researchers are particularly interested in how the tert-butyl substituent enhances metabolic stability, a hot topic in medicinal chemistry optimization.
From a synthetic perspective, the compound's hydrochloride salt form (CAS No. 1220030-83-0) offers improved solubility for formulation studies. This characteristic aligns with the growing trend toward salt selection strategies in pharmaceutical development, a subject frequently queried in AI-driven literature searches. The chlorophenoxy-ethyl linkage also presents opportunities for structure-activity relationship (SAR) studies, another area of intense scientific inquiry.
Environmental and green chemistry considerations are increasingly shaping compound selection, and 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride has been evaluated for its biodegradation potential. This addresses the popular search query "sustainable pharmaceutical intermediates", demonstrating how traditional compounds are being re-examined through an ecological lens. The tert-butyl group's steric effects may contribute to reduced environmental persistence compared to longer-chain analogs.
Analytical characterization of this compound typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular attention to the protonation state of the piperidine nitrogen. These methods are crucial for ensuring batch-to-batch consistency, a priority for manufacturers responding to quality-by-design (QbD) initiatives in the chemical industry.
In material science applications, the bulky tert-butyl group in CAS No. 1220030-83-0 has shown promise for modifying polymer properties. This connects to trending searches about "sterically hindered additives for materials" and "aromatic modifiers for specialty polymers". The compound's ability to influence glass transition temperatures while maintaining thermal stability makes it valuable for high-performance material formulations.
Regulatory compliance remains a key concern for users of this intermediate. While not classified as hazardous under standard protocols, proper handling of chlorinated compounds like 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride requires adherence to Good Laboratory Practices (GLP). This aligns with frequent searches for "safe handling of chlorophenoxy derivatives" and "regulatory status of piperidine compounds" in professional forums.
The future research directions for this compound may include exploration of its chiral derivatives, given the growing importance of enantioselective synthesis in pharmaceutical development. The piperidine nitrogen's basicity also suggests potential for creating pH-responsive systems, a cutting-edge area in smart material design that frequently appears in contemporary literature searches.
For researchers considering CAS No. 1220030-83-0 for their projects, thorough evaluation of its physicochemical properties is essential. Parameters such as logP, pKa, and solubility profile significantly impact its utility in various applications. These considerations directly address common search terms like "property prediction for complex organics" and "computational modeling of substituted piperidines" in modern chemical databases.
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